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Compound of Interest |

2,6-Dimethyl-4-(4-
Compound Name:
nitrophenyl)morpholine

CAS No.: 29842-64-6

\ J

Executive Summary

This guide provides a technical comparison between Morpholine and 2,6-Dimethylmorpholine
(predominantly the cis-isomer), focusing on their utility in synthetic organic chemistry and drug
discovery.[1]

While structurally similar, the addition of two methyl groups at the

-positions of 2,6-dimethylmorpholine creates a distinct steric environment that drastically alters
its reactivity profile.

e Morpholine acts as a standard, moderately nucleophilic secondary amine, ideal for rapid
prototyping.[1]

» 2,6-Dimethylmorpholine offers superior metabolic stability and lipophilicity but requires
optimized reaction conditions (e.g., specialized Buchwald-Hartwig ligands) to overcome
significant steric hindrance during C-N bond formation.[1]

Physical & Chemical Properties Comparison
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The introduction of methyl groups increases lipophilicity (LogP) and basicity (inductive effect)
but introduces a "steric wall" that hampers nucleophilic attack.

cis-2,6-
. . ) Impact on
Property Morpholine Dimethylmorpholin ]
Chemistry
e
Struct Unsubstituted Steric Hindrance: High
ructure : .
Heterocycle -Disubstituted in 2,6-DMM.[1]
i cis is the major
CAS No. 110-91-8 6485-55-8 (cis) o
commercial isomer.[1]
] Slight mass increase.
Mol. Weight 87.12 g/mol 115.17 g/mol o
. . Higher bp for 2,6-
Boiling Point 129 °C 140-142 °C
DMM.[1]
Basicity: 2,6-DMM is
o ] more basic due to
pKa (Conj. Acid) 8.36 ~9.04 (Predicted/Est.) ) )
alkyl inductive (+l)
effects.[1]
Lipophilicity: 2,6-DMM
is more lipophilic
LogP -0.86 -0.15
(better membrane
permeability).[1]
o Cis-2,6-DMM is
) ] o Chair (fixed ]
Conformation Chair (rapid flip) ) ) conformationally
diequatorial)
locked.[1]

Structural & Conformational Analysis

Understanding the 3D shape is critical for explaining the reactivity difference.

e Morpholine: Exists in a chair conformation that rapidly interconverts. The nitrogen lone pair is
relatively accessible.
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e ** Cis-2,6-Dimethylmorpholine:** Adopts a rigid chair conformation where both methyl groups
occupy equatorial positions to minimize 1,3-diaxial strain.[1] This locks the ring and places
the methyl groups in a position that shields the nitrogen atom, creating a "steric pocket."

Visualization: Conformational Shielding

The following diagram illustrates the steric crowding around the nitrogen center in 2,6-
dimethylmorpholine compared to the accessible nitrogen in morpholine.
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Figure 1: Comparison of steric accessibility. The 2,6-methyl groups in the cis-isomer create a
steric barrier that hinders the approach of electrophiles.

Reactivity Profile: Nucleophilic Substitution &
Coupling
A. Nucleophilic Aromatic Substitution (SNATr)

In SNAr reactions (e.g., displacing a chloride from a chloropyrimidine), Morpholine reacts
readily at room temperature or mild heating. 2,6-Dimethylmorpholine, despite being more basic
(higher pKa), reacts significantly slower.[1]

e Mechanism: The rate-determining step is often the attack of the amine on the aromatic ring.
The methyl groups of 2,6-DMM clash with the ortho-substituents of the electrophile in the

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8264752.htm
https://www.benchchem.com/product/b1305096?utm_src=pdf-body-img
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8264752.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

transition state.

o Experimental Consequence: 2,6-DMM reactions often require higher temperatures (e.g., 80—
100°C vs. RT) or stronger bases to drive the reaction to completion.[1]

B. Buchwald-Hartwig Cross-Coupling

This is where the difference is most critical. Standard protocols that work for morpholine often
fail for 2,6-dimethylmorpholine.[1]

e Morpholine: A "standard" secondary amine. Works well with first-generation ligands (e.g.,
BINAP) or simple Pd sources.[1]

e 2,6-Dimethylmorpholine: Classified as a sterically hindered amine.[1]

o Challenge: Reductive elimination from the Pd center is difficult because the bulky amine
destabilizes the Pd-Amine complex or slows down the C-N bond formation step.

o Solution: Requires bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) or N-
heterocyclic carbene (NHC) ligands (e.qg., IPr, IMes) that are specifically designed to
facilitate the coupling of hindered substrates.[1]

Visualization: Catalyst Selection Logic
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Select Amine Substrate

Is it Sterically Hindered?
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Morpholine 2,6-Dimethylmorpholine
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Standard Conditions: Optimized Conditions:
Pd(OAc)2 / BINAP or Xantphos Pd-G3-BrettPhos or Pd-PEPPSI-IPr

Base: Cs2C0O3 Base: NaOtBu or LHMDS
Temp: 80°C Temp: 100-110°C
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Figure 2: Decision tree for selecting Buchwald-Hartwig coupling conditions based on amine
steric hindrance.

Medicinal Chemistry: The "Magic Methyl" Effect

Why use 2,6-dimethylmorpholine if it is harder to react? The answer lies in DMPK (Drug
Metabolism and Pharmacokinetics).

* Metabolic Blocking: Morpholine rings are often metabolized via oxidation at the

-carbon (next to the nitrogen). Placing methyl groups at these positions (2,6-positions)
physically blocks the Cytochrome P450 enzymes from accessing these sites, significantly
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extending the half-life (
) of the drug.

e Lipophilicity: The added methyls increase LogP, improving the compound's ability to cross
cell membranes and the blood-brain barrier.

Case Study:Amorolfine (an antifungal agent) utilizes the cis-2,6-dimethylmorpholine scaffold
specifically for these stability and solubility properties.[1]

Experimental Protocols
Protocol A: Standard SNAr with Morpholine (Baseline)

Use this for initial screening or when the scaffold is unhindered.
e Reagents: Aryl chloride (1.0 equiv), Morpholine (1.2 equiv), DIPEA (2.0 equiv).
e Solvent: DMF or Acetonitrile (0.2 M).[1]
» Procedure:
o Dissolve aryl chloride in solvent.
o Add DIPEA followed by Morpholine.[1]
o Stir at Room Temperature for 2—4 hours.
o Monitoring: TLC/LCMS should show rapid conversion.

o Workup: Dilute with water, extract with EtOAc.

Protocol B: Optimized Coupling with 2,6-
Dimethylmorpholine (High Difficulty)

Use this when installing the hindered amine onto an aryl halide.

o Reagents: Aryl bromide (1.0 equiv), ** cis-2,6-Dimethylmorpholine** (1.2 equiv), NaOtBu (1.5
equiv).[1]
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o Catalyst System:BrettPhos Pd G3 (0.02—0.05 equiv) or Pd(OAc)2 (2%) + RuPhos (4%).
e Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
e Procedure:

o In a glovebox or under Argon: Charge a vial with Pd catalyst, base, and aryl bromide (if
solid).

o Add solvent, then add 2,6-dimethylmorpholine and aryl bromide (if liquid).[1]
o Seal and heat to 100-110 °C for 12-16 hours.

o Note: The higher temperature and strong base (NaOtBu) are often necessary to force the
reductive elimination step.

o Workup: Filter through Celite, concentrate, and purify via flash chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. cis-2,6-Dimethylmorpholine | 6485-55-8 [chemicalbook.com]
e 2. reddit.com [reddit.com]

» To cite this document: BenchChem. [Comparative Reactivity Guide: 2,6-Dimethylmorpholine
vs. Unsubstituted Morpholine[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1305096#comparing-reactivity-of-2-6-
dimethylmorpholine-vs-unsubstituted-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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